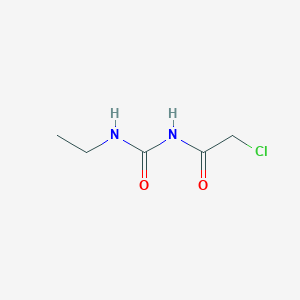

1-(2-Chloro-acetyl)-3-ethyl-urea

Description

Placement within the Urea (B33335) Derivative Class in Modern Medicinal and Organic Chemistry

Urea derivatives represent a cornerstone in the fields of medicinal and organic chemistry, a status underscored by their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged structure in drug design due to its capacity to form stable hydrogen bonds with biological targets. reading.ac.uk This ability to engage in key interactions underpins the wide array of pharmacological activities exhibited by urea-containing molecules, including anticancer, antiviral, and anti-inflammatory properties.

1-(2-Chloro-acetyl)-3-ethyl-urea belongs to the N-acylurea subclass. N-acylureas are noted for their unique chemical properties and have been explored for various applications, including as enzyme inhibitors and anticonvulsants. reading.ac.uk The synthesis of such derivatives is a focal point of organic chemistry, with numerous methods developed for their preparation. researchgate.net

Significance of the Chloroacetyl Moiety in Chemical Reactivity and Synthetic Strategy

The chloroacetyl group is a key functional component that imparts significant reactivity to the parent molecule. The presence of an electrophilic carbon atom adjacent to the carbonyl group and a chlorine atom, a good leaving group, makes the chloroacetyl moiety susceptible to nucleophilic substitution reactions. nbinno.comscielo.org.za This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of the chloroacetyl urea scaffold into more complex molecules.

In the context of drug design and medicinal chemistry, the chloroacetyl group can act as a reactive handle or a warhead. It can covalently bind to nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a well-established strategy in the development of targeted therapies. Chloroacetamide derivatives, a class that includes this compound, have been investigated for a range of biological activities, including antifungal and antibacterial properties. nih.govijpsr.infonih.gov The synthesis of these compounds typically involves the reaction of an amine with chloroacetyl chloride. chemicalbook.comnih.gov

Overview of Current Research Trajectories for Chloroacetyl Urea Compounds

Research into chloroacetyl urea compounds is driven by their potential applications in various fields, most notably in agrochemicals and pharmaceuticals. The structural motif of urea derivatives is found in numerous commercial herbicides. researchgate.net Consequently, the exploration of novel chloroacetyl ureas for herbicidal activity remains a viable research direction. Studies have shown that some urea derivatives exhibit significant inhibitory activity on plant growth. nbinno.com

In medicinal chemistry, the focus lies on leveraging the reactive nature of the chloroacetyl group for targeted covalent inhibition of disease-related proteins. The development of novel antimicrobial and anticancer agents based on the chloroacetamide scaffold is an active area of investigation. nih.govnih.gov The ability to readily modify the urea portion of the molecule allows for the fine-tuning of physicochemical properties and biological activity, making chloroacetyl ureas attractive candidates for lead optimization in drug discovery programs.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4791-24-6 | researchgate.net |

| Molecular Formula | C5H9ClN2O2 | researchgate.net |

| Molecular Weight | 164.59 g/mol | researchgate.net |

| Melting Point | 141.5-142.5 °C | researchgate.net |

| Synonyms | 2-Chloro-N-(ethylcarbamoyl)acetamide, N-Chloroacetyl-N'-ethylurea | researchgate.net |

Related Research Findings on Chloroacetyl Urea Derivatives

| Research Area | Findings | Related Compounds | Source |

| Herbicidal Activity | Certain sulfonylurea and other urea derivatives exhibit potent herbicidal activity by inhibiting essential plant enzymes. | Sulfonylureas, Diuron | researchgate.net |

| Antifungal Activity | Chloroacetamide derivatives have shown promising antifungal activity against various fungal strains, including Candida species and dermatophytes. | N-(4-bromophenyl)-2-chloroacetamide | nih.govnih.gov |

| Anticancer Research | The chloroacetyl group can act as a warhead for the covalent inhibition of cancer-related enzymes. | Chloroacetamide-based inhibitors | chemicalbook.com |

| Synthetic Utility | The chloroacetyl group is a versatile handle for the synthesis of more complex molecules through nucleophilic substitution reactions. | Chloroacetyl chloride, Chloroacetamide derivatives | scielo.org.zanih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(ethylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSCQIPXTHOTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367919 | |

| Record name | 1-(2-Chloro-acetyl)-3-ethyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-24-6 | |

| Record name | 1-(2-Chloro-acetyl)-3-ethyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Chloroacetyl Urea Moieties

Fundamental Reaction Mechanisms of the Chloroacetyl Group

The chloroacetyl group is a highly reactive functional moiety due to the presence of an electrophilic carbonyl carbon and an adjacent carbon atom (α-carbon) bearing a good leaving group (the chloride ion). This structure dictates its primary modes of reaction: nucleophilic substitution and acylation.

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom alpha to the carbonyl group in chloroacetyl ureas is susceptible to nucleophilic attack. This reaction is a cornerstone of the chemistry of α-halo carbonyl compounds and typically proceeds via an SN2 mechanism. wikipedia.org In this pathway, a nucleophile attacks the α-carbon, displacing the chloride ion to form a new carbon-nucleophile bond. wikipedia.org

The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state. Common nucleophiles in these reactions include amines, thiols, and carbanions. For instance, the reaction of 1-(2-chloroacetyl)-3-substituted ureas with various secondary amines leads to the synthesis of N-acyl cyclic ureas containing an α-tertiary amine, demonstrating a classic nucleophilic substitution pathway. arkat-usa.org

The general mechanism can be described as follows:

A nucleophilic species (Nu-) attacks the electrophilic α-carbon.

Simultaneously, the carbon-chlorine bond breaks, and the chloride ion (Cl-) departs as the leaving group.

This concerted step results in the formation of a new α-substituted acetyl urea (B33335) derivative.

This reaction is fundamental in synthetic chemistry for building more complex molecules from simpler chloroacetyl precursors. wikipedia.org The alkylation of enolate ions with alkyl halides is a prime example of this type of SN2 reaction, highlighting its importance in forming new carbon-carbon bonds. wikipedia.org

Acylation Pathways and Intermediate Formation

Chloroacetyl ureas can also function as acylating agents, transferring the chloroacetyl group to a nucleophilic substrate. N-acyl ureas are significant intermediates in organic synthesis, finding application in the creation of drugs, polymers, and chiral auxiliaries. arkat-usa.org The synthesis of N-acyl cyclic urea derivatives from a parent cyclic urea and an acyl chloride is a well-documented example of this pathway. arkat-usa.org

The mechanism often involves the formation of a tetrahedral intermediate. When a nucleophile attacks the electrophilic carbonyl carbon of the chloroacetyl group, the π-bond of the carbonyl breaks, and electrons move to the oxygen atom, creating an oxyanion. This intermediate is typically unstable and collapses by reforming the carbonyl double bond and expelling the most stable leaving group. In the context of acylation by a chloroacetyl urea, the reaction can be facilitated by a base to generate a more potent nucleophile from the substrate being acylated.

Research into the synthesis of acyl urea analogs has shown that N-(phenoxycarbonyl)benzamide intermediates can be generated and subsequently coupled with various amines to form the target acyl ureas. nih.gov This method is effective with both weakly and strongly nucleophilic amines under mild conditions, showcasing the versatility of acylation pathways. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms involving Chloroacetyl Urea Precursors

The dual functionality of chloroacetyl urea precursors allows them to undergo intramolecular reactions, leading to the formation of heterocyclic structures. These cyclization reactions are powerful tools for synthesizing cyclic compounds like lactams, diketopiperazines, and other fused ring systems. researchgate.netresearchgate.net

The mechanism typically involves a nucleophilic group within the same molecule attacking the electrophilic chloroacetyl moiety. For example, an amine or enolate elsewhere in the molecule can attack either the α-carbon (via nucleophilic substitution) or the carbonyl carbon (via nucleophilic acyl substitution).

Key examples of these cyclizations include:

β-Lactam Formation: N-chloroacetylated amino acids have been shown to undergo a 4-exo-tet cyclization to form β-lactams, which are important structural motifs in many antibiotics. researchgate.net

Diketopiperazine Synthesis: Dipeptide precursors containing an N-chloroacetyl group can be cyclized using a base, such as cesium carbonate, to yield 2,5-diketopiperazines. researchgate.net

Fused Heterocycle Formation: Cyanoacetyl urea derivatives can undergo self-cyclization where a nucleophilic nitrogen from a linked benzothiazole (B30560) ring attacks the ureido carbonyl group, leading to condensed pyrimidine (B1678525) systems. ekb.eg

These intramolecular processes are often highly regioselective and stereoselective, influenced by the conformational constraints of the starting molecule and the nature of the participating functional groups.

Reaction Mechanisms of Urea Chlorination and Related Transformations

The urea portion of the molecule can undergo chlorination, particularly on its nitrogen atoms, when treated with chlorine-containing reagents. This process is distinct from reactions at the chloroacetyl group. Extensive studies, particularly in the context of water treatment, have elucidated the mechanism of urea chlorination. researchgate.netnih.govacs.org

The reaction proceeds through a series of N-chlorination steps:

Formation of N-chlorourea: The initial and rate-limiting step involves the reaction of urea with molecular chlorine (Cl₂) to form N-chlorourea. nih.govacs.org This step is favored under acidic conditions. nih.gov

Further Chlorination: The N-chlorourea can undergo subsequent chlorination to yield dichlorourea, trichlorourea, and ultimately tetrachlorourea. nih.govacs.org The conversion of monochlorourea to di- and trichloroureas is favored under neutral or alkaline pH conditions. nih.gov

Decomposition and Intermediate Formation: The fully N-chlorinated urea is unstable and is hypothesized to hydrolyze and undergo further chlorination to yield nitrogen trichloride (B1173362) (NCl₃) as a key intermediate. nih.govacs.org

Final Products: NCl₃ is then hydrolyzed to produce monochloramine (NH₂Cl) and dichloramine (NHCl₂), which subsequently decay into stable end products like nitrogen gas (N₂) and nitrate (B79036) (NO₃⁻). nih.gov The conversion to nitrate is dependent on pH. nih.govacs.org

Table 1: pH Dependence of Urea Chlorination Steps

| Reaction Step | Favorable pH Condition | Product(s) | Reference |

|---|---|---|---|

| Urea → Monochlorourea | Acidic (e.g., pH=3) | N-chlorourea | nih.gov |

| Monochlorourea → Di/Trichlorourea | Neutral or Alkaline (e.g., pH > 7) | Dichlorourea, Trichlorourea | nih.gov |

| Tetrachlorourea → NCl₃ | Low pH | Nitrogen Trichloride | acs.org |

| NCl₃ Hydrolysis → Final Products | pH-dependent | NH₂Cl, NHCl₂, N₂, NO₃⁻ | nih.gov |

Influence of Substituents on Reactivity and Selectivity in Chloroacetyl Urea Reactions

The nature of the substituents on the urea nitrogens significantly influences the reactivity and selectivity of chloroacetyl urea reactions. These substituents can exert both electronic and steric effects.

Electronic Effects:

Electron-donating groups (e.g., alkyl groups like the ethyl group in 1-(2-Chloro-acetyl)-3-ethyl-urea) increase the electron density on the urea nitrogens. This can enhance the nucleophilicity of the urea itself but may decrease the electrophilicity of the acyl carbonyl carbon by resonance donation.

Electron-withdrawing groups (e.g., aryl groups, halogens) decrease the electron density on the urea nitrogens. This can make the urea less nucleophilic but increases the electrophilicity of the chloroacetyl carbonyl carbon, making it more susceptible to attack by external nucleophiles. Studies on benzoquinone derivatives have shown that chlorine substituents (activating groups) make the molecule more reactive towards nucleophiles compared to methyl substituents (deactivating groups). nih.gov

Steric Effects:

Bulky substituents on the urea nitrogens can hinder the approach of nucleophiles to the carbonyl carbon or the α-carbon, slowing down reaction rates. For example, the introduction of bulky diisopropylphenyl groups on a urea can disrupt intermolecular hydrogen bonding and affect its self-association properties and solubility. nih.gov

Table 2: Summary of Substituent Effects

| Substituent Type | Effect on Urea Nitrogen | Effect on Acyl Carbonyl | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Electron-Donating (e.g., Ethyl) | Increases nucleophilicity | Decreases electrophilicity | Modulates reactivity based on specific reaction | nih.gov |

| Electron-Withdrawing (e.g., Aryl) | Decreases nucleophilicity | Increases electrophilicity | Enhances susceptibility to nucleophilic attack | nih.gov |

| Bulky Groups (e.g., Diisopropylphenyl) | Steric hindrance | Steric hindrance | Can decrease reaction rates; affects conformation | nih.gov |

Theoretical and Computational Studies of Chloroacetyl Urea Compounds

Quantum Chemical Characterization of Urea (B33335) Derivatives

Electronic Structure Elucidation and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

For urea and its derivatives, the HOMO is typically localized on the nitrogen and oxygen atoms of the urea moiety, reflecting their electron-donating character. The LUMO, conversely, is often distributed over the carbonyl group and adjacent atoms. In the case of 1-(2-Chloro-acetyl)-3-ethyl-urea, the chloroacetyl group would be expected to influence the energy and localization of the LUMO, making the molecule susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic N-Acylurea

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the urea nitrogen and oxygen atoms. |

| LUMO | -1.2 | Distributed across the carbonyl groups and the α-carbon of the acetyl moiety. |

| HOMO-LUMO Gap | 7.3 | Indicates relative kinetic stability. |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from molecular orbital analysis. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is often achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. utwente.nl These simulations can reveal how the molecule behaves in a particular environment, such as in a solvent, and can identify the most populated conformations. For urea derivatives, MD simulations have been used to study their interactions with water and their tendency to form aggregates. utwente.nlmdpi.com Such studies on this compound would be valuable in understanding its solubility and how it might interact with biological macromolecules. The presence of different functional groups allows for various rotational possibilities, leading to a complex conformational landscape.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is crucial for understanding its interactions with other molecules. Quantum chemical methods can calculate the partial charges on each atom, providing insight into the polarity of different bonds.

A more visual representation of charge distribution is the molecular electrostatic potential (MEP) map. The MEP map projects the electrostatic potential onto the electron density surface of the molecule. Different colors are used to indicate regions of different potential: red typically represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms attached to the nitrogen atoms would be areas of positive potential.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, including the formation and transformation of chloroacetyl urea compounds.

Transition State Analysis and Activation Energy Calculations

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate the activation energy.

For the formation of N-acylureas, computational studies can model the reaction between an amine and an acyl isocyanate, for example. By mapping the potential energy surface of the reaction, the transition state for the nucleophilic attack of the amine on the isocyanate can be identified, and the associated activation energy can be quantified. This information is critical for understanding the feasibility and kinetics of the synthesis.

Energy Profiles of Chloroacetyl Urea Formation and Transformation Reactions

A reaction energy profile provides a comprehensive view of the energy changes that occur as reactants are converted into products. It plots the energy of the system against the reaction coordinate, which represents the progress of the reaction. The profile shows the energies of the reactants, products, any intermediates, and the transition states that connect them.

For the synthesis of this compound, a possible pathway involves the reaction of ethyl isocyanate with chloroacetamide. A computational study could model this reaction to generate an energy profile. This profile would reveal whether the reaction is exothermic or endothermic and would quantify the energy barriers for each step. Furthermore, computational studies can investigate subsequent reactions, such as the intramolecular rearrangement of O-acylureas to the more stable N-acylureas, providing insight into the stability and potential side reactions of these compounds. rsc.orgnih.gov

Table 2: Hypothetical Energy Profile Data for a Generic N-Acylurea Synthesis

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Acyl Isocyanate) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Product (N-Acylurea) | -22.5 |

Note: This table presents illustrative data for a generic reaction. Actual values for the formation of this compound would need to be determined through specific computational investigations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chloroacetyl Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdergipark.org.tr This approach is fundamental in ligand-based drug design, allowing for the prediction of activity for new or unsynthesized compounds. nih.govnih.gov For chloroacetyl urea derivatives, QSAR models can help identify the key structural features that influence their biological effects. The process involves calculating molecular descriptors and using statistical methods to build a predictive model. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ucsb.eduwiley.com These descriptors can be broadly categorized and are crucial for understanding which molecular features are important for activity. hufocw.org For a compound like this compound, a wide array of descriptors would be calculated to build a robust model.

These descriptors fall into several classes:

0D & 1D Descriptors: These are the simplest descriptors and include counts of atoms and functional groups, and molecular weight. hufocw.org

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, which describe molecular size, shape, and branching. nih.govhufocw.org

3D Descriptors: These descriptors relate to the three-dimensional geometry of the molecule, such as molecular volume and surface area. nih.gov

Physicochemical Descriptors: This class includes properties like lipophilicity (log P), polarizability, and molar refractivity, which are critical for predicting a compound's behavior in a biological system. nih.govnih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. nih.govresearchgate.net Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Table 1: Common Molecular Descriptors in QSAR Studies of Urea Derivatives

| Descriptor Class | Specific Examples | Information Encoded | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices, Kappa Indices, Mohar Indices (TI2) | Size, shape, symmetry, branching, and cyclicity of the molecule. | nih.govhufocw.org |

| Geometrical | Molecular Volume, Solvent Accessible Surface Area, Shadow Areas | 3D aspects of the molecular structure. | nih.govhufocw.org |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Electronic structure, reactivity, and propensity for polar interactions. | ucsb.eduhufocw.org |

| Physicochemical | Log P, Molar Refractivity, Polar Surface Area (PSA), H-bond donors/acceptors | Hydrophobicity, permeability, and potential for hydrogen bonding. | nih.govnih.gov |

| Hybrid | Charged Partial Surface Area (CPSA) | Propensity to engage in polar interactions based on charge and surface area. | hufocw.org |

For N-aroyl-N'-arylureas, lipophilicity and geometrical features have been identified as key determinants of their insecticidal activity. researchgate.net Similarly, in a study on diaryl urea derivatives as B-RAF kinase inhibitors, descriptors related to size, branching, aromaticity, and polarizability were found to be significant. nih.gov

Once descriptors are calculated, a predictive model is built using various statistical and machine learning techniques. While methods like Multiple Linear Regression (MLR) are used, they are often insufficient for capturing complex, non-linear relationships between structure and activity. nih.gov

Artificial Neural Networks (ANNs), particularly multilayer feed-forward neural networks trained with a back-propagation algorithm (BP-ANN), are powerful tools for developing non-linear QSAR models. nih.govnih.govtandfonline.com BP-ANNs consist of an input layer (for the molecular descriptors), one or more hidden layers, and an output layer (for the predicted activity). mdpi.com The network "learns" by adjusting the weights between neurons to minimize the difference between its predictions and the actual experimental data, a process refined through the back-propagation of errors. nih.govnih.gov

Despite their predictive power, BP-ANNs are often criticized as "black boxes" because their internal workings are not easily interpretable. tandfonline.com However, methods have been developed to analyze the partial derivatives of the network's outputs with respect to its inputs. tandfonline.comnih.gov This sensitivity analysis helps to understand how each molecular descriptor influences the predicted activity, revealing important non-linear relationships that linear models would miss. tandfonline.com The use of deep neural networks is a more recent advancement, showing great promise for QSAR modeling. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction for Urea Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. researchgate.net This method is crucial for structure-based drug design, providing insights into the binding mode and affinity of a compound within the active site of a receptor. nih.gov

For urea derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets. The urea moiety itself is a key functional group capable of forming stable hydrogen bonds with protein residues, which is a critical aspect of molecular recognition and biological activity. nih.gov

For instance, docking studies of novel urea derivatives as potential antimicrobial agents against Acinetobacter baumannii revealed that the compounds could bind to penicillin-binding proteins (PBP1a). The analysis showed that the urea compounds displayed similar interactions to the reference ligand, forming hydrogen bonds with key amino acid residues like SER487 and THR670.

In another study on phenylurea substituted 2,4-diamino-pyrimidines as antimalarials, docking into the Plasmodium berghei CDPK1 active site showed that the urea groups form crucial hydrogen bond interactions with acidic residues like Glu151 or Glu154 at the entrance of the ATP binding site. nih.gov Specifically, a 3-substituted urea was predicted to form a hydrogen bond with Glu151, while a 4-substituted urea formed a bidentate hydrogen bond with Glu154. nih.gov These detailed interaction patterns help explain the observed structure-activity relationships and guide the design of more potent inhibitors.

Table 2: Example of Molecular Docking Results for Urea Derivatives

| Compound Type | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Aryl Urea Derivatives | A. baumannii PBP1a | SER487, THR670 | Hydrogen Bonding | nih.gov |

| Phenylurea Pyrimidines | P. berghei CDPK1 | Glu151, Glu154 | Hydrogen Bonding | nih.gov |

| Diaryl Urea Derivatives | B-RAF Kinase | CYS532, PHE595, GLU501, ASP594 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |

| Sulfadiazine Derivatives | EGFRWT / EGFRT790M | Met793, Asp855 | Hydrogen Bonding | rsc.org |

Methodological Advancements in Computational Studies of Urea Derivatives

The computational study of urea derivatives is an evolving field, with advancements aimed at improving both the accuracy of predictions and the efficiency of the methods. nih.govnih.gov

A significant area of development is in the methods for synthesizing urea derivatives, with a move towards safer and more efficient routes away from traditional reagents like phosgene (B1210022). nih.gov These new synthetic pathways are often complemented by computational studies to understand reaction mechanisms. For example, density functional theory (DFT) has been used to shed light on the pathways of urea synthesis from the self-coupling of formamides.

In the realm of QSAR, the integration of multiple data sources and the use of more sophisticated machine learning algorithms like graph neural networks are improving predictive toxicology models. nih.gov For conformational analysis, which is critical for understanding how a flexible molecule like this compound might behave, advanced simulation techniques are being employed. A combination of IR, NMR, and computational methods (such as DFT and molecular dynamics) has revealed the dynamic conformational behavior of N,N'-aryl ureas. nih.gov More recent studies use techniques like Well-Tempered Metadynamics to explore the conformational free-energy landscapes of N-alkyl-N'-aryl ureas, providing a deeper understanding of how substitution patterns affect conformational preferences. nih.gov These methodological advancements are crucial for the rational design of new urea-containing compounds with desired properties. acs.org

Applications of Chloroacetyl Urea Derivatives in Advanced Organic Synthesis and Material Science

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. One established strategy to achieve this is through the use of chiral auxiliaries, which are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. mdpi.com While 1-(2-Chloro-acetyl)-3-ethyl-urea itself is not chiral, its derivatives, which can be synthesized to contain chiral centers, hold potential in this area.

The fundamental requirements for an effective chiral auxiliary include its ready availability from inexpensive chiral sources, its ability to induce a high degree of stereochemical control, and its ease of removal and recovery after the desired transformation. mdpi.com Urea-containing molecules, due to their ability to form specific hydrogen bonding interactions and exist in defined conformations, can influence the stereochemical outcome of a reaction. sci-hub.sesci-hub.se For instance, chiral oxazolidinones are a highly successful class of auxiliaries used in a wide range of asymmetric transformations. mdpi.com

The chloroacetyl group in derivatives of this compound can be used to attach the molecule to a substrate, while a chiral moiety elsewhere in the urea (B33335) derivative can direct subsequent reactions. For example, photoenzymatic processes have been developed for the asymmetric synthesis of α-chloroamides, demonstrating that chirality can be effectively controlled in molecules containing a chloroacetyl-like group. nih.gov The development of chiral urea derivatives continues to be an active area of research, with the potential to create new and efficient auxiliaries for asymmetric synthesis. mdpi.comnih.gov

Role as Building Blocks for Functional Materials (e.g., Bent-Core Liquid Crystals)

Functional materials with unique optical and electronic properties are in high demand for advanced technologies. Chloroacetyl urea derivatives can serve as key building blocks for such materials. The specific geometry and polar nature of the urea group are particularly advantageous in the design of bent-core liquid crystals.

Bent-core liquid crystals are a class of materials that can exhibit spontaneous polar order, leading to ferroelectric and antiferroelectric properties. Cyclic ureas have been successfully demonstrated as a novel class of building blocks for these materials. researchgate.net Depending on the ring size and other structural features, these cyclic urea-based molecules can self-assemble into various tilted and non-tilted smectic phases. researchgate.net The principle of incorporating a bent unit into a molecule to induce such liquid crystalline phases can be extended to acyclic urea derivatives like this compound. The urea moiety itself provides a bent structural element, and by attaching appropriate mesogenic (liquid crystal-forming) groups to the ethyl and acetyl ends of the molecule, it is conceivable to design novel bent-core liquid crystals.

Precursors for Heterocyclic Systems and Complex Molecular Architectures

The reactivity of the chloroacetyl group makes this compound and its analogs excellent starting materials for the synthesis of a wide variety of heterocyclic compounds and complex polymers. youtube.com The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack, while the urea moiety can participate in cyclization reactions.

Synthesis of Azetidinones and Thiazolidinones

Azetidinones, also known as β-lactams, are a core structural feature of many important antibiotics. Thiazolidinones are another class of heterocyclic compounds that exhibit a broad spectrum of biological activities. The chloroacetyl group is a key reagent in the synthesis of both these ring systems.

In the Staudinger synthesis, the reaction of an imine with a ketene, often generated in situ from a reagent like chloroacetyl chloride, is a powerful method for constructing the azetidinone ring. By reacting Schiff bases (imines) with chloroacetyl chloride in the presence of a base like triethylamine (B128534), a variety of 3-chloro-azetidinones can be prepared. Similarly, chloroacetyl urea derivatives can be envisioned as precursors where the chloroacetyl group reacts with an imine to form the β-lactam ring.

For the synthesis of thiazolidinones, chloroacetylating agents are also crucial. One common method involves the reaction of a Schiff base with thioglycolic acid. Another approach uses chloroacetyl chloride in reactions to form the thiazolidinone ring. For example, N-(6-substituted-benzothiazol-2-yl)ureas can be cyclized with chloroacetyl chloride to produce azetidinyl semicarbazides.

| Heterocyclic System | Key Reagents | Reaction Type | Ref. |

| Azetidinones (β-Lactams) | Schiff Base, Chloroacetyl Chloride, Triethylamine | Staudinger Synthesis (Cycloaddition) | |

| Thiazolidinones | Schiff Base, Thioglycolic Acid | Cyclization | |

| Azetidinyl Semicarbazides | N-(Benzothiazol-2-yl)urea, Chloroacetyl Chloride | Cyclization |

Formation of Quinazoline (B50416) and Pyridine Derivatives

Quinazolines are another important class of heterocyclic compounds with diverse biological activities. The urea moiety is a key synthon for building the quinazoline core. For instance, quinazoline derivatives can be synthesized by heating an aldehyde, dimedone, and urea or thiourea (B124793) together. In other methods, 3-amino-4(3H)-quinazolinone derivatives can be reacted with chloroacetyl chloride to form an intermediate that is further elaborated. This highlights a pathway where a chloroacetyl urea derivative could potentially be used to construct substituted quinazoline systems.

Pyridine-containing ureas are also significant in medicinal chemistry. sci-hub.se The synthesis of such derivatives often involves coupling reactions. While direct synthesis from this compound is not explicitly detailed, the functional groups present allow for its incorporation into more complex pyridine-containing structures through multi-step synthetic sequences.

Development of Chloroacetylated Chitosan (B1678972) Derivatives

Chitosan is a natural biopolymer with properties like biocompatibility and biodegradability. Chemical modification of chitosan can enhance its properties and create new biomaterials. One such modification is chloroacetylation, which introduces a reactive handle for further functionalization.

The process involves first creating chloroacetyl chitosan (CTCS). This activated chitosan can then be reacted with various nucleophiles. In one study, novel urea-functionalized chitosan derivatives were synthesized through the condensation reaction of chloroacetyl chitosan with urea groups that also contained nitrogen heterocycles. These new materials showed enhanced antifungal and antioxidant properties compared to the original chitosan. This demonstrates a powerful application where the chloroacetyl group acts as a linker to graft urea-containing moieties onto a biopolymer scaffold, thereby creating advanced functional materials.

Research on Structure-Activity Relationships through Derivatization of Chloroacetyl Ureas

The study of structure-activity relationships (SAR) is fundamental to drug discovery and materials science. It involves systematically modifying the structure of a lead compound to understand how these changes affect its biological activity or physical properties. Chloroacetyl ureas are excellent scaffolds for SAR studies due to the ease with which both the chloroacetyl and the urea portions of the molecule can be modified.

The general structure of this compound allows for several points of diversification:

The Ethyl Group: This can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups to probe the effects of size, electronics, and hydrophobicity.

The Chloroacetyl Group: The chlorine atom can be replaced with other halogens or functional groups. The acetyl part can be extended or branched.

The Urea Backbone: The hydrogen atoms on the urea nitrogens can be substituted, leading to more complex structures.

For example, studies on other urea derivatives have shown that the introduction of aromatic rings on the N-3 position can enhance antiproliferative activity, while adding hydroxyl groups to that ring can decrease it. Similarly, the electrophilic character of the molecule can be tuned; increasing it may enhance general antiproliferative activity but could reduce selectivity towards specific biological targets. By creating a library of analogs based on the this compound scaffold, researchers can systematically investigate these relationships to optimize the compound for a specific application.

| Structural Modification | Potential Impact on Activity/Properties |

| Varying the N-3 substituent (e.g., replacing ethyl) | Modulates lipophilicity, steric interactions, and potential for specific binding interactions. |

| Modifying the chloroacetyl group | Alters reactivity, electrophilicity, and spacing to the urea core. |

| Substitution on urea nitrogens | Changes hydrogen bonding capacity and conformational preferences. sci-hub.se |

Synthesis of Analogs for Mechanistic Probing

The synthesis of analogs of this compound is crucial for probing reaction mechanisms and understanding structure-activity relationships. The primary route for synthesizing these compounds involves the reaction of an appropriate amine with a chloroacetyl isocyanate or a related synthetic equivalent. ontosight.ainih.gov

A general and efficient method for preparing N-substituted ureas is the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceeds through an in-situ generated isocyanate intermediate via a Hofmann rearrangement. organic-chemistry.org Another common approach is the reaction of amines with phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov The synthesis of unsymmetrical ureas can be achieved by reacting an isocyanate with an amine. organic-chemistry.org For instance, this compound can be synthesized by reacting ethyl isocyanate with chloroacetamide or by the reaction of ethylamine (B1201723) with chloroacetyl isocyanate. Chloroacetyl isocyanate itself can be synthesized from the reaction of chloroacetyl chloride with an azide (B81097) salt. ontosight.ai

To probe the mechanism of reactions involving this compound, a series of analogs can be synthesized by varying the N'-alkyl substituent. This allows for the investigation of electronic and steric effects on the reactivity of the chloroacetyl group.

Table 1: Proposed Analogs of this compound for Mechanistic Studies

| Analog Name | Structure | Rationale for Synthesis |

| 1-(2-Chloro-acetyl)-3-methyl-urea | To investigate the effect of a less sterically bulky and slightly less electron-donating group compared to the ethyl group. | |

| 1-(2-Chloro-acetyl)-3-propyl-urea | To study the impact of a larger, more electron-donating alkyl group on reactivity. | |

| 1-(2-Chloro-acetyl)-3-isopropyl-urea | To assess the influence of increased steric hindrance near the urea nitrogen on reaction rates and pathways. | |

| 1-(2-Chloro-acetyl)-3-phenyl-urea | To explore the effect of an aromatic substituent, which introduces different electronic (resonance) and steric properties. |

The synthesis of these analogs would follow similar synthetic routes, by substituting ethylamine or ethyl isocyanate with the corresponding methyl, propyl, isopropyl, or phenyl derivatives. nih.govorganic-chemistry.org Mechanistic studies often involve reacting these analogs with various nucleophiles and analyzing the reaction kinetics and product distributions. researchgate.net

Investigation of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity of this compound is primarily centered around the electrophilic carbon of the chloroacetyl group, which is susceptible to nucleophilic attack. The ethyl group on the urea nitrogen can influence this reactivity through both electronic and steric effects.

Systematic structure-activity relationship (SAR) studies on related N-aryl-N'-(2-chloroethyl)ureas have demonstrated that modifications to the substituents on the urea nitrogen significantly impact their biological activity, which is a manifestation of their chemical reactivity. nih.gov For instance, introducing branched alkyl chains can alter the molecule's interaction with biological targets. nih.gov

The reactivity of the chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net This nucleophilic substitution can sometimes be followed by intramolecular cyclization, leading to the formation of diverse heterocyclic systems. researchgate.net

Table 2: Predicted Reactivity of this compound with Different Nucleophiles

| Nucleophile | Predicted Product | Reaction Type |

| Ammonia (NH₃) | 1-(2-Amino-acetyl)-3-ethyl-urea | Nucleophilic Substitution |

| Methoxide (CH₃O⁻) | 1-(2-Methoxy-acetyl)-3-ethyl-urea | Nucleophilic Substitution |

| Thiophenolate (C₆H₅S⁻) | 1-(2-Phenylthio-acetyl)-3-ethyl-urea | Nucleophilic Substitution |

| Azide (N₃⁻) | 1-(2-Azido-acetyl)-3-ethyl-urea | Nucleophilic Substitution |

The ethyl group in this compound is an electron-donating group, which can slightly increase the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. This might subtly influence the electrophilicity of the chloroacetyl carbonyl carbon and the adjacent methylene (B1212753) carbon. A larger alkyl group might exert a more significant steric hindrance, potentially slowing down the rate of nucleophilic attack. Conversely, replacing the ethyl group with an electron-withdrawing group would be expected to increase the electrophilicity of the chloroacetyl moiety, making it more reactive towards nucleophiles.

Analytical Method Development for Chloroacetyl Compounds in Research

The development of robust analytical methods is essential for monitoring the synthesis, purity, and reactivity of chloroacetyl compounds like this compound in a research setting. Given the reactive nature of the chloroacetyl group, analytical techniques must be chosen carefully to avoid degradation of the analyte during analysis.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of urea derivatives. bangor.ac.uknih.gov For a compound like this compound, a reversed-phase HPLC method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the urea and carbonyl functionalities absorb in the UV range.

For more sensitive and selective analysis, especially in complex reaction mixtures or biological matrices, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. nih.govnih.gov LC-MS provides not only retention time data but also molecular weight and fragmentation information, which aids in the unequivocal identification of the compound and its reaction products. The development of an LC-MS method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and mass analyzer parameters to achieve the best signal for this compound.

In some cases, derivatization of the analyte can be employed to improve its chromatographic properties or detection sensitivity. nih.govresearchgate.net For instance, the reactive chlorine atom could potentially be derivatized with a chromophoric or fluorophoric nucleophile prior to HPLC analysis. However, for routine analysis, direct LC-MS is often preferred due to its simplicity and speed.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Principle | Application in Research |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Purity assessment, monitoring reaction progress. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Identification of reaction products, quantitative analysis in complex mixtures, mechanistic studies. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Potentially applicable after derivatization to increase volatility. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on nuclear spin properties. | Structure elucidation and confirmation of synthesized compounds. |

| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Confirmation of the presence of key functional groups (C=O, N-H, C-Cl). |

The choice of the analytical method will depend on the specific research question, the required sensitivity, and the complexity of the sample matrix. For quantitative studies, careful validation of the chosen method for linearity, accuracy, precision, and limits of detection and quantification is crucial. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-acetyl)-3-ethyl-urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling chloroacetyl chloride with ethylurea precursors under controlled conditions. For example, analogous compounds (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) are synthesized via nucleophilic substitution or condensation reactions in anhydrous solvents like dichloromethane, with triethylamine as a base to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, temperature (0–5°C for exothermic steps), and reaction time. Purity is enhanced via recrystallization or column chromatography.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : Analyze H and C spectra to identify urea NH protons (δ 6.5–8.5 ppm) and chloroacetyl carbonyl signals (δ 165–175 ppm).

- FT-IR : Confirm urea C=O (1640–1680 cm) and chloroacetyl C-Cl (550–750 cm) stretches.

- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the chloroacetyl moiety’s geometry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for halogenated ureas, which mandate:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize chloroacetyl residues with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation of urea derivatives?

- Methodological Answer : Contradictions between NMR/IR data and expected structures may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish urea NH groups from solvent peaks.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Cl or acetyl groups).

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction using SHELX software, which refines thermal parameters and occupancy ratios .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental results:

- Molecular modeling : Use Gaussian or ORCA to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., chloroacetyl carbonyl).

- Reactivity studies : Compare calculated activation energies with experimental kinetics for hydrolysis or nucleophilic substitution reactions.

- Docking simulations : Predict interactions with biological targets (e.g., enzymes) by aligning the compound’s geometry (from SHELX-refined structures) with protein active sites .

Q. What statistical methods are appropriate for analyzing variability in biological activity data of halogenated urea compounds?

- Methodological Answer : For bioactivity assays (e.g., enzyme inhibition), apply:

- ANOVA : Compare means across multiple concentrations or derivatives.

- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess confidence intervals.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends, leveraging datasets from analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.